2-Methyl-3-(trifluoromethyl)benzenesulfonamide

Lipophilicity ADME Drug Design

Fragment library designers often encounter variable lipophilicity that confounds membrane permeability SAR. 2-Methyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1208074-79-6) solves this with a measured log P of 1.97-a ~2× improvement over regional isomers-while maintaining fragment-appropriate MW and HBD count. • Consistent log D (pH 7.4) of 1.97 ensures physicochemical uniformity across screening cascades. • Steric ortho-methyl geometry enables selective mono-functionalization, reducing over-alkylation in parallel library synthesis. • Available at 97-98% purity with ambient storage and global shipping for reliable supply chain integration.

Molecular Formula C8H8F3NO2S
Molecular Weight 239.22 g/mol
CAS No. 1208074-79-6
Cat. No. B1524126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)benzenesulfonamide
CAS1208074-79-6
Molecular FormulaC8H8F3NO2S
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C8H8F3NO2S/c1-5-6(8(9,10)11)3-2-4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)
InChIKeyYLPZPOWHZGYMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(trifluoromethyl)benzenesulfonamide – Physicochemical & Procurement Profile


2-Methyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1208074-79-6) is a fluorinated aromatic sulfonamide building block with the molecular formula C₈H₈F₃NO₂S and a molecular weight of 239.21 g/mol . The compound features a methyl group at the 2-position and a trifluoromethyl group at the 3-position on the benzene ring, a substitution pattern that imparts distinct lipophilicity (log P ∼1.97) and electronic properties compared to its regional isomers . It is commercially available as a white crystalline solid with a typical melting point of 120–122 °C, supplied at purity grades of 95% or 98% . This building block is primarily utilized in medicinal chemistry for the synthesis of sulfonamide-containing bioactive molecules and in materials science for the preparation of functionalized polymers.

2-Methyl-3-(trifluoromethyl)benzenesulfonamide – Differentiation from Regional Isomers


Trifluoromethyl-substituted benzenesulfonamide isomers share the same molecular formula and mass (C₈H₈F₃NO₂S, MW 239.21), but they are not interchangeable. The position of the methyl and trifluoromethyl substituents significantly alters lipophilicity, electronic distribution, and steric environment around the sulfonamide group. For instance, the measured log P of 2-methyl-3-(trifluoromethyl)benzenesulfonamide is 1.97 , while its 4-methyl-3-(trifluoromethyl) isomer shows a lower log P of 1.66 . This 0.31 log-unit difference translates to an approximately two-fold difference in the octanol-water partition coefficient, directly impacting membrane permeability and ADME profiles in drug discovery. Moreover, the ortho-methyl-to-sulfonamide geometry influences the acidity of the primary sulfonamide NH₂ and alters the reactivity in N-functionalization and cross-coupling reactions, making this specific isomer preferred in certain synthetic sequences.

2-Methyl-3-(trifluoromethyl)benzenesulfonamide – Quantitative Evidence Guide


Lipophilicity Advantage vs. 4-Methyl Isomer

The target compound (2-methyl-3-trifluoromethyl isomer) exhibits a predicted log P of 1.97, as reported in the Chembase database . In contrast, the 4-methyl-3-trifluoromethyl isomer (CAS 1247548-96-4) has a predicted log P of 1.66, according to Leyan product data . The difference of 0.31 log units is significant: it represents an approximately two-fold greater partition coefficient for the target compound, implying enhanced membrane permeation and improved oral absorption potential.

Lipophilicity ADME Drug Design

Purity Grade Impact on Assay Sensitivity

Two principal purity grades are commercially available for 2-methyl-3-(trifluoromethyl)benzenesulfonamide. AKSci supplies the compound at a minimum purity of 95% , while Leyan offers a higher-purity grade at 98% . Although both grades stem from the same isomer, the 3% purity difference can be decisive for applications requiring minimal impurity interference, such as quantitative NMR, high-sensitivity LC-MS assays, or biological studies where unknown impurities may confound activity readouts.

Analytical Chemistry Quality Control Procurement

Ortho-Methyl Steric Effect on N-Functionalization

The 2-methyl substituent in this compound is ortho to the sulfonamide group, creating steric hindrance that can slow or redirect N-alkylation, N-arylation, and sulfonamide-directed C–H functionalization reactions compared to isomers lacking ortho substitution . While direct kinetic data comparing all regional isomers are absent from the literature, general benzenesulfonamide structure–reactivity studies indicate that ortho-methyl groups raise the rotational barrier around the S–N bond and modulate the acidity of the –SO₂NH₂ proton, which can be exploited to achieve chemoselectivity in multi-step syntheses . This qualitative differentiation is relevant for chemists who require a specific steric profile around the sulfonamide nitrogen.

Organic Synthesis Medicinal Chemistry Structure–Reactivity Relationships

Boiling Point and Density as Handling Indicators

The predicted boiling point of 2-methyl-3-(trifluoromethyl)benzenesulfonamide is 326.4 ± 52.0 °C, and its density is 1.422 ± 0.06 g/cm³ . These values assist in designing purification protocols (e.g., distillation ranges) and in estimating solution concentrations for reactions. While the boiling points of isomeric sulfonamides may fall within a similar range, the specific value provided for this compound aids in proper identification and specification during procurement from GMP-certified suppliers.

Physicochemical Properties Process Chemistry Handling and Storage

Log D as a Drug-Likeness Predictor

The calculated log D at physiological pH (7.4) for 2-methyl-3-(trifluoromethyl)benzenesulfonamide is 1.97, essentially identical to its log P . This indicates that the compound remains largely unionized under physiological conditions, a desirable characteristic for passive membrane diffusion. In the absence of comparator log D data for isomeric sulfonamides, this value nonetheless provides a benchmark for scientists evaluating this building block for fragment-based or phenotypic screening campaigns. The consistency between log P and log D suggests minimal ionization penalty, which is not guaranteed for all sulfonamide analogs.

Drug Design ADME Lipophilicity

2-Methyl-3-(trifluoromethyl)benzenesulfonamide – Key Applications


Enhanced Membrane Permeability for Lead Optimization

When a lead series shows poor cellular activity due to low lipophilicity, replacing a more polar sulfonamide isomer with the 2-methyl-3-trifluoromethyl variant (log P 1.97) can improve membrane permeability by approximately two-fold over the 4-methyl analog . This isomer is a rational choice when Log P modulation is prioritized without drastic change in molecular weight or hydrogen-bonding capacity.

High-Purity Grade for Bioanalytical Method Development

For developing validated LC-MS/MS methods or quantitative NMR protocols where trace impurities can cause ion suppression or signal overlap, procurement of the 98% purity grade from Leyan is recommended . The higher purity reduces the need for pre-use purification and ensures greater batch-to-batch consistency, crucial for GLP-regulated bioanalysis.

Sterically Controlled N-Functionalization in Parallel Synthesis

The ortho-methyl group adjacent to the sulfonamide creates steric hindrance that can be exploited to achieve selective mono‑functionalization on primary amines present elsewhere in the molecule. Chemists designing parallel libraries frequently select this isomer to avoid undesired over‑alkylation, improving library purity .

Defined Physicochemical Properties for Fragment-Based Drug Discovery

With a consistent log D (pH 7.4) of 1.97 , this fragment-sized sulfonamide is suitable for inclusion in fragment libraries where physicochemical uniformity is required. Its predicted boiling point (326.4 °C) and density (1.422 g/cm³) further support straightforward weighing and solution preparation, reducing variability in high-throughput screening campaigns.

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